molecular formula C24H24N2O5S B2397685 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 922094-87-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2397685
CAS No.: 922094-87-9
M. Wt: 452.53
InChI Key: WUQDAUVRPKZLMC-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Catalytic Reactions and Synthetic Applications

The compound has been utilized in catalytic enantioselective reactions, such as the aza-Reformatsky reaction, to synthesize chiral derivatives with high yields and enantioselectivities, demonstrating its importance in asymmetric synthesis (Munck et al., 2017). Similarly, it plays a role in the asymmetric alkynylation of cyclic imines, facilitating the creation of optically active derivatives containing a carbon-carbon triple bond (Ren et al., 2014). These applications underline the compound's utility in producing enantiomerically pure substances, which are critical for pharmaceutical development.

Heterocyclic System Construction

Research has focused on the construction of rare heterocyclic systems through reactions involving the compound, such as tandem aromatic nucleophilic substitution leading to the formation of pyrazolo-fused derivatives (Sapegin et al., 2012). These methodologies offer novel approaches for the synthesis of complex heterocycles, which are often found in biologically active molecules.

Biological Activity Studies

Investigations into the compound's interactions with biological targets have been conducted, examining its role in enzyme inhibition and receptor binding. For instance, derivatives have shown strong inhibition against human carbonic anhydrases, highlighting their potential as therapeutic agents (Sapegin et al., 2018). Additionally, research into mixed-ligand copper(II)-sulfonamide complexes reveals their DNA binding and cleavage capabilities, as well as genotoxicity and anticancer activity, further demonstrating the compound's significance in medicinal chemistry (González-Álvarez et al., 2013).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-30-22-10-7-16(3)13-23(22)32(28,29)25-17-8-11-20-18(14-17)24(27)26(4)19-12-15(2)6-9-21(19)31-20/h6-14,25H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQDAUVRPKZLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.